2-Hydroxy-4-methoxybenzoyl chloride
Overview
Description
2-Hydroxy-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoyl chloride, featuring both hydroxyl and methoxy functional groups on the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and material science.
Scientific Research Applications
2-Hydroxy-4-methoxybenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Pharmaceuticals: Employed in the synthesis of drug molecules and active pharmaceutical ingredients (APIs).
Biological Studies: Used in the modification of peptides and proteins for research purposes.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methoxybenzoyl chloride can be synthesized through the reaction of 2-hydroxy-4-methoxybenzoic acid with thionyl chloride. The reaction typically involves dissolving the acid in a solvent such as dichloromethane, followed by the addition of thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). The mixture is then refluxed for a specific period, usually around 1 hour, to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form esters, amides, and other derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound from its corresponding acid.
N,N-Dimethylformamide (DMF): Acts as a catalyst in the synthesis process.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Major Products Formed
Esters and Amides: Formed through substitution reactions with alcohols and amines.
Biaryl Compounds: Formed through coupling reactions with aryl boronic acids.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzoic Acid: The precursor in the synthesis of 2-Hydroxy-4-methoxybenzoyl chloride.
4-Methoxybenzoyl Chloride: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Hydroxybenzoyl Chloride: Lacks the methoxy group, affecting its chemical properties and uses.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and material science .
Properties
IUPAC Name |
2-hydroxy-4-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNDXQSWYNEJAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630777 | |
Record name | 2-Hydroxy-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15198-08-0 | |
Record name | 2-Hydroxy-4-methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15198-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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